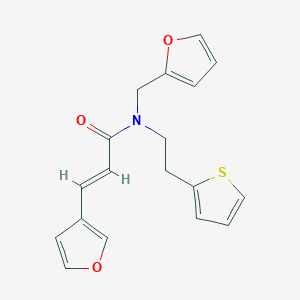
(E)-N-(furan-2-ylmethyl)-3-(furan-3-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(furan-2-ylmethyl)-3-(furan-3-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C18H17NO3S and its molecular weight is 327.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-N-(furan-2-ylmethyl)-3-(furan-3-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide is a complex organic molecule featuring an acrylamide backbone and multiple aromatic rings, specifically furan and thiophene moieties. This unique structure contributes to its potential biological activity, making it a subject of interest in medicinal chemistry. The following sections will explore its biological activity, synthesis methods, and relevant case studies.
Molecular Structure
The compound can be represented by the following structural formula:
This formula indicates the presence of functional groups that may enhance the compound's reactivity and interaction with biological targets.
Table 1: Structural Features Comparison
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| This compound | Acrylamide backbone, furan and thiophene rings | Anticancer potential, antimicrobial activity |
| 5-Fluorouracil | Pyrimidine derivative | Anticancer |
| Furosemide | Sulfonamide with furan ring | Diuretic |
| Thiophene derivatives | Thiophene ring | Antimicrobial |
Anticancer Properties
Research indicates that compounds with acrylamide structures often exhibit significant anticancer properties. The presence of furan and thiophene rings in this compound suggests potential mechanisms of action against various cancer cell lines. For instance, similar compounds have shown promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The thiophene moiety is known for its antimicrobial properties. Studies suggest that compounds containing thiophene rings can effectively inhibit the growth of bacteria and fungi. The dual aromatic nature of this compound may enhance its ability to penetrate microbial membranes, leading to increased efficacy against resistant strains.
Case Studies
- Anticancer Activity : A study evaluated several acrylamide derivatives, including those similar to this compound. Results indicated that modifications to the furan and thiophene substituents significantly impacted cytotoxicity against human cancer cell lines, with IC50 values ranging from 10 μM to 50 μM depending on the structural variations .
- Antimicrobial Efficacy : Another investigation focused on thiophene-containing compounds demonstrated that these derivatives exhibited minimum inhibitory concentrations (MICs) as low as 5 μg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the compound may possess similar or enhanced antimicrobial properties due to its unique structure .
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving the coupling of furan and thiophene derivatives with acrylamide precursors. The following general steps outline a typical synthesis route:
- Preparation of Furan Derivatives : Furan rings can be synthesized through cyclization reactions starting from simple aldehydes or ketones.
- Formation of the Acrylamide Backbone : This involves reacting the prepared furan derivatives with acrylamide under suitable conditions (e.g., in the presence of a catalyst).
- Final Coupling Reaction : The final product is obtained by coupling the resulting acrylamide with a thiophene derivative, often facilitated by condensation reactions.
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Preparation of Furan | Cyclization from aldehydes/ketones |
| Formation of Acrylamide | Reaction with acrylamide |
| Coupling Reaction | Condensation with thiophene |
属性
IUPAC Name |
(E)-3-(furan-3-yl)-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c20-18(6-5-15-8-11-21-14-15)19(13-16-3-1-10-22-16)9-7-17-4-2-12-23-17/h1-6,8,10-12,14H,7,9,13H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTGWACPYZHNRL-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CCC2=CC=CS2)C(=O)C=CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CN(CCC2=CC=CS2)C(=O)/C=C/C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














